tert-Butyl 2-bromopropanoate
Overview
Description
tert-Butyl 2-bromopropanoate: is an organic compound with the molecular formula C₇H₁₃BrO₂. It is a colorless liquid that is used as an intermediate in organic synthesis. The compound features a tert-butyl group attached to a 2-bromopropanoate group, making it a versatile reagent in various chemical reactions .
Mechanism of Action
Mode of Action
The mode of action of tert-Butyl 2-bromopropanoate is primarily chemical rather than biological. As a brominated compound, it can participate in various chemical reactions, such as nucleophilic substitution reactions . The bromine atom in the compound can be replaced by other nucleophiles, which is a common mechanism in organic synthesis .
Biochemical Pathways
Brominated compounds like this are often used in the synthesis of pharmaceuticals and other bioactive compounds, and their effects would depend on the specific compounds that are synthesized .
Result of Action
The molecular and cellular effects of this compound would depend on the specific chemical reactions it is involved in. In general, brominated compounds like this can be used to modify other molecules, potentially altering their biological activity .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the compound should be stored under an inert atmosphere at 2-8°C to maintain its stability . The presence of other reactive species can also influence its chemical reactivity .
Biochemical Analysis
Biochemical Properties
It is known that brominated compounds can interact with various enzymes and proteins, potentially influencing their function .
Cellular Effects
It is known that brominated compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is stored in an inert atmosphere at 2-8°C .
Dosage Effects in Animal Models
There is currently no available information on the effects of different dosages of “tert-Butyl 2-bromopropanoate” in animal models .
Metabolic Pathways
Brominated compounds can interact with various enzymes and cofactors, potentially influencing metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions:
-
From Isobutylene and 2-Bromopropionic Acid:
- Isobutylene (2.4 g, 42.8 mmoles) is condensed into a pressure bottle at -15°C.
- Dioxane (6 mL) and 2-bromopropionic acid (3.5 mL, 38.9 mmoles) are added.
- The mixture is stirred for 5 minutes, warmed to -10°C, and concentrated sulfuric acid (250 μL) is added .
-
From 2-Bromopropionic Acid and tert-Butanol:
Industrial Production Methods: Industrial production methods typically involve the same synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
-
Substitution Reactions:
- tert-Butyl 2-bromopropanoate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
-
Reduction Reactions:
- The compound can be reduced to form tert-butyl 2-propanol using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Major Products Formed:
Substitution: tert-Butyl 2-hydroxypropanoate, tert-Butyl 2-alkoxypropanoate.
Reduction: tert-Butyl 2-propanol.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of various organic compounds, including polymers and polyesters .
Biology and Medicine:
- Employed in the synthesis of biologically active molecules and pharmaceuticals.
Industry:
- Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
-
tert-Butyl bromide (2-bromo-2-methylpropane):
- Similar in structure but lacks the ester functional group.
- Used as a standard reagent in synthetic organic chemistry .
-
tert-Butyl 2-chloropropanoate:
- Similar structure with a chlorine atom instead of bromine.
- Exhibits different reactivity due to the difference in halogen atoms.
Uniqueness:
- The presence of both the tert-butyl and 2-bromopropanoate groups makes tert-butyl 2-bromopropanoate a unique reagent with specific reactivity and applications in organic synthesis.
Properties
IUPAC Name |
tert-butyl 2-bromopropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO2/c1-5(8)6(9)10-7(2,3)4/h5H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVAWKJKISIPBOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC(C)(C)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40337887 | |
Record name | tert-Butyl 2-bromopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40337887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39149-80-9 | |
Record name | 1,1-Dimethylethyl 2-bromopropanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39149-80-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 2-bromopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40337887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 2-bromopropanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.200.929 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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